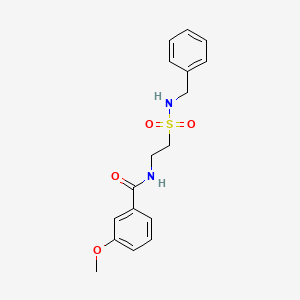

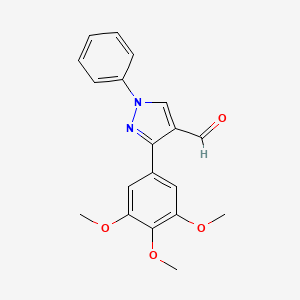

N-(2-(N-benzylsulfamoyl)ethyl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfamides, such as N-(2-(N-benzylsulfamoyl)ethyl)-3-methoxybenzamide, are a class of organic compounds that contain a sulfonamide functional group. They have been reported to show various biological activities such as anti-mycobacterial, anticonvulsant, anti-hypoglycemic, anticancer, and enzyme inhibition .

Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound has been evaluated for its in vitro antibacterial activity against a variety of bacterial strains. Studies have shown that certain derivatives exhibit significant antibacterial properties compared to standard drugs like sulfamethoxazole/trimethoprim . This suggests potential use in developing new antibacterial agents.

Enzyme Inhibition

Sulfamide derivatives, including those related to “N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide”, have been reported to inhibit various enzymes. These include carbonic anhydrase I, HIV-1 protease, elastase, and carboxypeptidase A . Such enzyme inhibition is crucial for designing drugs targeting specific metabolic pathways.

Anticancer Properties

Research indicates that sulfamide derivatives can exhibit anticancer activities . By inhibiting enzymes that cancer cells rely on, these compounds can potentially be used to develop new anticancer therapies .

Anticonvulsant Effects

Some sulfamide derivatives have been explored for their anticonvulsant properties. This application could lead to the development of new treatments for conditions like epilepsy .

Anti-hypoglycemic Activity

The anti-hypoglycemic activity of sulfamide derivatives makes them candidates for diabetes treatment. They could help regulate blood sugar levels by affecting glucose metabolism .

Alzheimer’s Disease Therapy

N-acylsulfonamide, a feature in several biomolecules, is known for its therapeutic potential in Alzheimer’s disease. Compounds with this moiety, including “N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide”, could be used to develop drugs for treating Alzheimer’s .

Green Chemistry Applications

A novel method for N-acylation of amines and sulfonamides, including “N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide”, under ultrasound irradiation has been reported. This green chemistry approach offers advantages like simple workup conditions, time efficiency, and high yield .

Drug Synthesis

The N-acylsulfonamide moiety is common in important biomolecules and drugs. The compound could be used in the synthesis of a wide range of drugs, given its structural features and reactivity .

Propiedades

IUPAC Name |

N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-23-16-9-5-8-15(12-16)17(20)18-10-11-24(21,22)19-13-14-6-3-2-4-7-14/h2-9,12,19H,10-11,13H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQZTWSKZOQREQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(N-benzylsulfamoyl)ethyl)-3-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2996104.png)

![2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2996105.png)

![Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate](/img/structure/B2996106.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2996109.png)

![Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2996114.png)

![2-cyano-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B2996116.png)

![5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2996121.png)